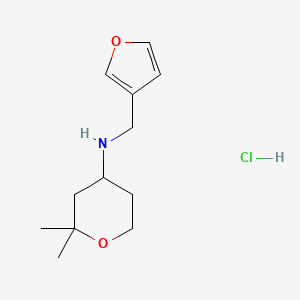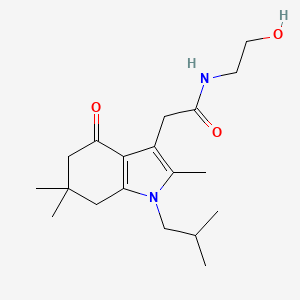
N-(3-furylmethyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-furylmethyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound with potential therapeutic applications. It is commonly referred to as Furfurylamine or FFAH. This compound is synthesized using a multi-step process that involves the reaction of furfural with methylamine, followed by reduction and hydrochloride salt formation.
Mecanismo De Acción
The mechanism of action of N-(3-furylmethyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine hydrochloride is not yet fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate.
Biochemical and Physiological Effects:
N-(3-furylmethyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine hydrochloride has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic properties. It has also been shown to reduce the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-furylmethyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine hydrochloride is its relatively simple synthesis method. However, one of the limitations is its low yield, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-furylmethyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine hydrochloride. One potential direction is the development of more efficient synthesis methods to increase the yield of this compound. Another direction is the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of N-(3-furylmethyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine hydrochloride involves the reaction of furfural with methylamine. This reaction produces N-(furfuryl)methylamine, which is then reduced using sodium borohydride to yield N-(furfuryl)methanamine. The final step involves the formation of the hydrochloride salt of N-(furfuryl)methanamine using hydrochloric acid. The yield of this process is approximately 60%.
Aplicaciones Científicas De Investigación
N-(3-furylmethyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine hydrochloride has been studied for its potential therapeutic applications. Research has shown that this compound has anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(furan-3-ylmethyl)-2,2-dimethyloxan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-12(2)7-11(4-6-15-12)13-8-10-3-5-14-9-10;/h3,5,9,11,13H,4,6-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVVOGDDQMFNQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NCC2=COC=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-6-quinolinecarboxamide](/img/structure/B5137800.png)
![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5137809.png)


![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5137825.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-phenylethyl)benzamide](/img/structure/B5137828.png)
![2-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5137846.png)
![1-(4-chlorophenyl)-5-({[4-(dimethylamino)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5137861.png)

![2'-[(4-benzyl-1-piperazinyl)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5137875.png)